molecular formula C20H26I2 B12810587 1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12810587
M. Wt: 520.2 g/mol
InChI Key: GNWRDEULACDBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research. The compound is also known as p-iodo-mesitylene and is characterized by its high melting point of 30°C and boiling point of 278.1°C at 760 mmHg .

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity . Industrial production methods often involve the use of polymer-supported reagents to facilitate the iodination process under mild aprotic conditions .

Chemical Reactions Analysis

1-Iodo-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Substitution: It can undergo substitution reactions, particularly with nucleophiles, resulting in the replacement of the iodine atom with other functional groups.

    Addition: The compound can participate in addition reactions with radicals, such as OH radicals, leading to the formation of hydroxylated products.

Common reagents used in these reactions include iodine, oxidizing agents like lead dioxide, and nucleophiles such as hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo substitution, abstraction, and addition reactions with radicals, such as OH radicals, in the atmosphere and wastewater . The dominant reaction pathway is the abstraction of hydrogen atoms from the benzene ring, followed by the addition of OH radicals to the ring . These reactions lead to the formation of various intermediates and products that can further react with other environmental species.

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene can be compared with other similar compounds, such as:

    1,2,3,4-Tetramethylbenzene:

    1,2,3,5-Tetramethylbenzene: Known for its vigorous reactions with strong oxidizing agents, it is used in various chemical processes.

    1,4-Diiodo-2,3,5,6-tetramethylbenzene: This compound undergoes oxidative monofluorination reactions, highlighting its unique reactivity compared to this compound.

The uniqueness of this compound lies in its specific reactivity patterns and applications in diverse fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H26I2

Molecular Weight

520.2 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/2C10H13I/c2*1-6-5-10(11)9(4)8(3)7(6)2/h2*5H,1-4H3

InChI Key

GNWRDEULACDBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.